molecular formula C6H3BrF3NZn B14881633 (5-(Trifluoromethyl)pyridin-2-yl)Zinc bromide

(5-(Trifluoromethyl)pyridin-2-yl)Zinc bromide

Cat. No.: B14881633
M. Wt: 291.4 g/mol
InChI Key: ZNRPRAUZIUGSMV-UHFFFAOYSA-M
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Description

(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)zinc bromide typically involves the reaction of (5-(Trifluoromethyl)pyridine) with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(5-(Trifluoromethyl)pyridine)+ZnBr2(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide\text{(5-(Trifluoromethyl)pyridine)} + \text{ZnBr}_2 \rightarrow \text{this compound} (5-(Trifluoromethyl)pyridine)+ZnBr2​→(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is extensively used in cross-coupling reactions like Negishi coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium catalysts, phosphine ligands, and other organohalides.

    Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to optimize the reaction rate and yield.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used to synthesize biologically active molecules that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyridin-2-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate that reacts with an electrophile, typically an organohalide, in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Trifluoromethyl)pyridin-2-yl)zinc bromide
  • (4-(Trifluoromethyl)pyridin-2-yl)zinc bromide

Uniqueness

(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide is unique due to the position of the trifluoromethyl group on the pyridine ring, which influences its reactivity and stability. Compared to its isomers, the this compound exhibits distinct reactivity patterns in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C6H3BrF3NZn

Molecular Weight

291.4 g/mol

IUPAC Name

bromozinc(1+);5-(trifluoromethyl)-2H-pyridin-2-ide

InChI

InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-2-1-3-10-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI Key

ZNRPRAUZIUGSMV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=[C-]1)C(F)(F)F.[Zn+]Br

Origin of Product

United States

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